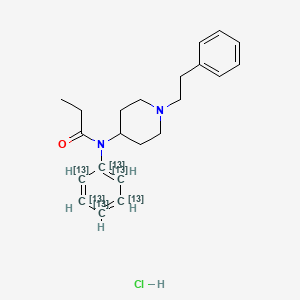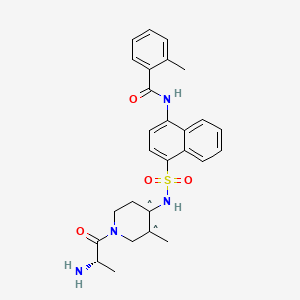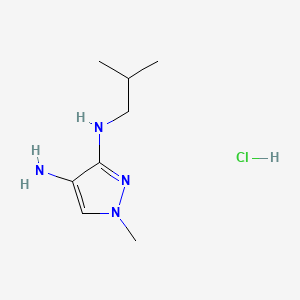
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride typically involves the following steps:
Formation of Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or 1,4-diamines.
Phenethyl Substitution: The phenethyl group is introduced through nucleophilic substitution reactions, often using phenethyl halides.
Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the propionamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study receptor interactions, enzyme inhibition, or other biochemical pathways.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including analgesic, anesthetic, or anti-inflammatory properties.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide: A similar compound without the 13C6 isotope labeling.
N-(1-phenethylpiperidin-4-yl)-N-(4-fluorophenyl)propionamide: A derivative with a fluorine substitution on the phenyl ring.
Uniqueness
The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride lies in its specific isotopic labeling, which can be useful in tracing studies, mass spectrometry, and other analytical techniques.
Properties
Molecular Formula |
C22H29ClN2O |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H/i4+1,7+1,8+1,11+1,12+1,20+1; |
InChI Key |
LHCBOXPPRUIAQT-VKPZFBAHSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)



![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)

![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
